Guluronate oligosaccharides average DP20
CAS No.:
Cat. No.: VC0212809
Molecular Formula: C23H38NO19Na
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H38NO19Na |
|---|
Introduction
Structural and Chemical Characterization of Guluronate Oligosaccharides Average DP20
Molecular Architecture
Guluronate oligosaccharides average DP20 consist of linear chains of α-1,4-linked L-guluronate residues (Figure 1A) . The DP20 designation indicates an average chain length of 20 monosaccharide units, though practical preparations often exhibit a distribution between DP18–DP22 due to enzymatic depolymerization variability . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the homogeneity of guluronate blocks, with characteristic absorption peaks at 789 cm⁻¹ (guluronic acid residues) and 1743 cm⁻¹ (uronic acid carbonyl groups) . Electrospray ionization mass spectrometry (ESI-MS) further resolves sodium or potassium adducts, enabling precise molecular weight determination (theoretical average: ~3,300 Da) .
Table 1: Key Spectroscopic and Chromatographic Features of Guluronate Oligosaccharides Average DP20
Biosynthesis and Production Methods
Enzymatic Depolymerization
The production of guluronate oligosaccharides average DP20 primarily relies on alginate lyases, such as Aly08 or guluronate-specific lyases, which cleave β-1,4 glycosidic bonds in polyguluronate substrates . Reaction parameters critically influence DP distribution:
-
Substrate Concentration: Higher polyguluronate concentrations (10–20 mg/mL) favor longer oligomers (DP15–DP25) .
-
Enzyme Activity: Bifunctional lyases (e.g., Aly08) generate unsaturated non-reducing ends (4-deoxy-L-erythro-hex-4-enopyranosyluronate), detectable via UV absorption at 235 nm .
-
Temperature and pH: Optimal activity occurs at 40–50°C and pH 7.0–7.6, yielding >90% oligosaccharides with DP15–DP25 .
Post-Depolymerization Processing
Anion-exchange chromatography (e.g., DEAE Sephadex A-25) separates oligomers by DP, while ethanol precipitation isolates DP20-enriched fractions . Preparative-scale yields typically reach 60–70% purity, necessitating iterative chromatography for >95% homogeneity .
Biological Activities and Mechanisms
Immunomodulatory Effects
Guluronate oligosaccharides average DP20 activate macrophages via NF-κB and MAP kinase pathways, inducing:
-
Pro-Inflammatory Mediators: Upregulation of iNOS (inducible nitric oxide synthase), TNF-α, and ROS (reactive oxygen species) .
-
Anti-Inflammatory Balance: Concurrent induction of antioxidant proteins (SOD1, +2.1-fold) and anti-inflammatory annexins (ANXA5, +2.4-fold), suggesting a regulatory role in inflammation resolution .
Table 2: Proteomic Changes in GOS-Treated Macrophages (DP20)
| Protein | Function | Fold Change | Pathway |
|---|---|---|---|
| Cu/Zn-SOD (SOD1) | Antioxidant defense | +2.1 | Oxidative stress |
| Annexin A5 (ANXA5) | Anti-inflammatory signaling | +2.4 | Calcium signaling |
| Galectin-1 (LGALS1) | Immune modulation | +2.3 | NF-κB regulation |
| Cofilin-2 (CFL2) | Actin cytoskeleton remodeling | +2.4 | Phagocytosis enhancement |
Anti-Obesity Mechanisms
In high-fat diet (HFD) murine models, guluronate oligosaccharides average DP20 (50 mg/kg/day) reduced body weight by 15–20% through:
-
Lipid Metabolism: Suppression of serum triglycerides (TG, -35%) and free fatty acids (FFA, -28%) .
-
Hepatic Protection: Lowered liver malondialdehyde (MDA, -25%) and hydrogen peroxide (-42%), mitigating oxidative stress .
-
Gut Microbiota Modulation: Enhanced Bifidobacterium proliferation, correlating with improved lipid homeostasis .
Comparative Analysis with Related Oligosaccharides
Guluronate vs. Mannuronate Oligosaccharides
While both derive from alginate, guluronate oligosaccharides average DP20 exhibit distinct bioactivities:
-
Structural Differences: α-L-guluronate vs. β-D-mannuronate configurations alter hydrogen bonding and gel-forming capacities .
-
Biofilm Disruption: Guluronate oligomers (DP20) inhibit Pseudomonas aeruginosa biofilms 3-fold more effectively than mannuronate equivalents .
Table 3: Functional Comparison of Alginate-Derived Oligosaccharides
| Property | Guluronate DP20 | Mannuronate DP20 |
|---|---|---|
| Solubility | High (aqueous) | Moderate |
| Immunomodulatory Potency | NF-κB activation | TLR4-dependent pathways |
| Anti-Obesity Efficacy | +++ (TG reduction) | + (Limited effect) |
Industrial and Therapeutic Applications
Pharmaceutical Development
Guluronate oligosaccharides average DP20 are under investigation for:
-
Drug Delivery Systems: Chelation with cationic polymers (e.g., chitosan) forms pH-responsive nanoparticles for targeted anticancer therapies .
-
Wound Healing: Accelerated fibroblast migration (+40%) and collagen deposition in diabetic ulcer models .
Food and Nutraceuticals
As prebiotics, DP20 guluronate oligomers enhance Lactobacillus viability by 50% in simulated gastric conditions, supporting functional food applications .
Challenges and Future Directions
Scalable production remains hindered by enzymatic specificity and purification costs. Advances in immobilized lyases and CRISPR-engineered algae strains may address these limitations. Furthermore, clinical trials are needed to validate anti-obesity and immunomodulatory claims in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume